

Validating Disperse Red 17 as a Reference Standard in Chromatography: A Comparative Guide

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Compound of Interest

Compound Name: Disperse Red 17

Cat. No.: B15556278

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This guide provides a comprehensive analysis of **Disperse Red 17** for its use as a reference standard in chromatographic applications. Through a comparative lens, this document evaluates its performance against other relevant azo dye standards, offering supporting data and detailed experimental protocols to aid researchers in making informed decisions for their analytical needs.

Introduction to Disperse Red 17

Disperse Red 17, a monoazo dye, is utilized in the textile industry for coloring synthetic fibers such as polyester, nylon, and acrylics.[1] Beyond its industrial application, its consistent chemical properties and high purity make it a candidate for use as a reference standard in analytical chromatography. A reference standard is a highly purified and well-characterized compound essential for the accuracy and reliability of chromatographic methods.[2]

Performance Comparison of Azo Dye Reference Standards

The selection of an appropriate reference standard is critical for the validation of analytical methods. This section compares **Disperse Red 17** with two other commercially available red

azo dyes, Disperse Red 1 and Sudan Red G, based on key performance indicators for a reference standard.

Table 1: Comparison of Physical and Chemical Properties

Property	Disperse Red 17	Disperse Red 1	Sudan Red G
CAS Number	3179-89-3	2872-52-8[3]	1229-55-6[4]
Molecular Formula	C ₁₇ H ₂₀ N ₄ O ₄	C ₁₆ H ₁₈ N ₄ O ₃ [5]	C ₁₇ H ₁₄ N ₂ O ₂ [4]
Molecular Weight	344.37 g/mol	314.34 g/mol [5]	278.31 g/mol [6]
Appearance	Dark red powder	Dark red powder[5]	Reddish-orange powder[4]
Solubility	Soluble in ethanol, acetone[1]	Soluble in ethanol, acetone, benzene[5]	Soluble in fats, oils, waxes[4]

Table 2: Comparative Performance Data for Azo Dye Reference Standards

Parameter	Disperse Red 17	Disperse Red 1	Sudan Dyes (General)
Purity (by HPLC)	≥98.0%	95.0%[7]	Not specified
Linearity (r ²)	Data not available	Data not available	>0.9999[8]
Accuracy (Recovery)	Data not available	Data not available	89 - 98%[8]
Precision (RSD)	Data not available	Data not available	0.82 - 4.09%[8]
Limit of Quantification (LOQ)	Data not available	Data not available	4 - 18 µg/kg[8]
Stability	Stable in DMSO and acetone/water for 7 days[2]	Data not available	Stable for a minimum of 2 years when stored properly[9]

Note: The quantitative data for Sudan dyes are based on a validated HPLC method for their determination in a specific matrix and may not be directly representative of their performance

as a pure reference standard. However, it provides an indication of the expected performance of analytical methods using such standards.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following protocols outline the procedures for sample preparation and HPLC-PDA analysis of azo dyes.

Sample Preparation for Analysis

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh approximately 10 mg of the reference standard (**Disperse Red 17**, Disperse Red 1, or Sudan Red G) and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
- **Sample Preparation:** For the analysis of a sample matrix, extract the azo dyes using a suitable solvent and clean up the extract using solid-phase extraction (SPE) if necessary to remove interfering components.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

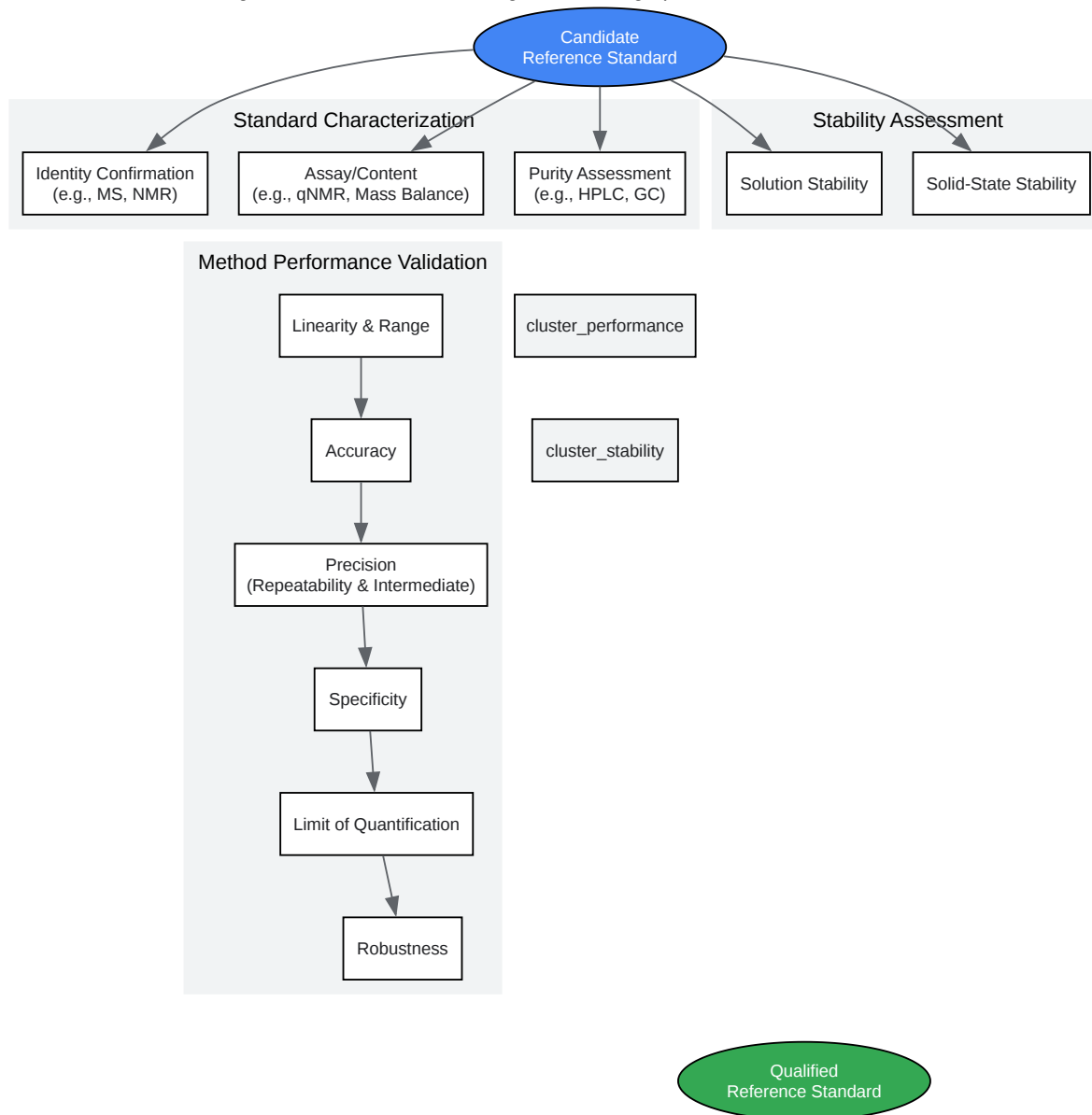
- **Instrumentation:** A liquid chromatograph equipped with a gradient pump, autosampler, column oven, and a photodiode array detector.
- **Chromatographic Conditions:**
 - **Column:** C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
 - **Mobile Phase:** A gradient of acetonitrile and water is commonly used. For example, a linear gradient from 50% to 100% acetonitrile over 20 minutes.
 - **Flow Rate:** 1.0 mL/min.
 - **Column Temperature:** 30 °C.

- Injection Volume: 20 μ L.
- Detection: Monitor the absorbance at the maximum wavelength (λ_{max}) of each dye. For **Disperse Red 17**, the λ_{max} can be determined by scanning the UV-Vis spectrum. For Sudan dyes, detection is often performed around 506 nm.[10]

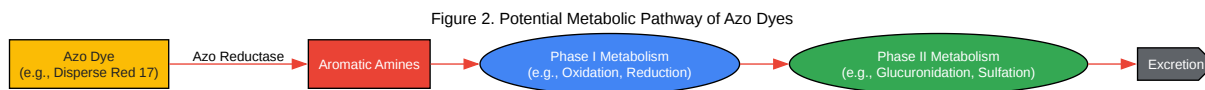
Validation Workflow and Signaling Pathways

Visualizing the workflow for validating a reference standard and understanding its potential biological interactions are crucial aspects of its application.

Figure 1. Workflow for Validating a Chromatographic Reference Standard

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Caption: Workflow for validating a reference standard.



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- To cite this document: BenchChem. [Validating Disperse Red 17 as a Reference Standard in Chromatography: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15556278#validating-the-use-of-disperse-red-17-as-a-reference-standard-in-chromatography\]](https://www.benchchem.com/product/b15556278#validating-the-use-of-disperse-red-17-as-a-reference-standard-in-chromatography)

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